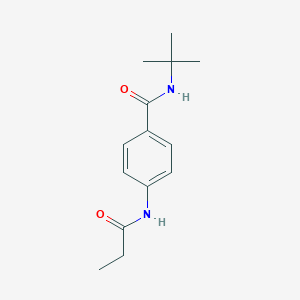

N-tert-butyl-4-(propanoylamino)benzamide

Description

N-tert-butyl-4-(propanoylamino)benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzamide core and a propanoylamino substituent at the 4-position. This structure combines lipophilic (tert-butyl) and hydrogen-bonding (propanoylamino) groups, making it a candidate for studies in enzyme inhibition and medicinal chemistry. Benzamide analogs are widely investigated for their biological activities, particularly as inhibitors of histone acetyltransferases (HATs) and other enzymes involved in cellular signaling pathways .

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-tert-butyl-4-(propanoylamino)benzamide |

InChI |

InChI=1S/C14H20N2O2/c1-5-12(17)15-11-8-6-10(7-9-11)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |

InChI Key |

FVDVWDMNBQCCDU-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

For example, Compound 17 (14 carbons) showed 79% inhibition, while Compound 19 (16 carbons) had only 61% .

Substituent Position : 3-carboxyphenyl analogs (e.g., Compound 9) showed marginally higher activity than 4-carboxyphenyl derivatives (e.g., Compound 8), suggesting positional effects on enzyme binding .

Core Scaffold: The 2-aminobenzoic acid scaffold (as in anthranilic acid) exhibits lower activity (34%) compared to acylated benzamides, emphasizing the necessity of the 2-acylamino group for potency .

Role of Lipophilicity

The tert-butyl group in this compound enhances lipophilicity, which may improve membrane permeability compared to analogs like anthranilic acid. Studies on hyaluronidase inhibitors (e.g., N-benzyl-substituted benzamides) confirm that increased lipophilicity correlates with enhanced enzyme inhibition .

Substituent Effects on Enzyme Binding

- 3-Carboxy vs. For hyaluronidase, substitution at position 2 (vs. 3) is critical for activity, highlighting enzyme-specific steric requirements .

- Tert-Butyl Group: The bulky tert-butyl group may sterically hinder interactions with certain enzymes but could stabilize hydrophobic pockets in others. For example, tert-butyl-containing ethers (e.g., Methyl 4-tert-butylbenzoate) are used as lipophilic reagents in synthesis, suggesting similar applications for this compound .

Mechanistic Insights and Limitations

PCAF HAT Inhibition: The 2-acylamino group is essential for binding to the enzyme’s active site, likely through hydrogen bonding with catalytic residues. The lack of this group in anthranilic acid explains its low activity .

Hyaluronidase Inhibition: Lipophilicity-driven activity (as seen in tert-butyl derivatives) suggests non-polar interactions dominate binding to hyaluronidase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.